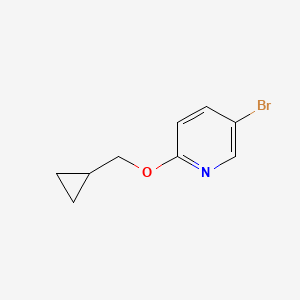

5-Bromo-2-(cyclopropylmethoxy)pyridine

Vue d'ensemble

Description

5-Bromo-2-(cyclopropylmethoxy)pyridine: is a heterocyclic organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a cyclopropylmethoxy group at the 2-position. It is primarily used as a reagent in organic synthesis due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine can be achieved through the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The reaction conditions typically involve:

Temperature: Room temperature

Solvent: Anhydrous hydrobromic acid

Catalyst: Zinc

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products:

Substitution Reactions: The major products are substituted pyridine derivatives.

Oxidation Reactions: The major products are oxidized pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(cyclopropylmethoxy)pyridine has been investigated for its role as a pharmacological agent, particularly as a selective agonist for Cannabinoid Receptor 2 (CB2). This receptor is implicated in various physiological processes, including pain modulation, inflammation, and immune response. The compound's structure allows it to interact specifically with CB2, making it a candidate for developing therapies targeting conditions such as:

- Pain Management : Its agonistic effect on CB2 can help alleviate chronic pain without the psychoactive effects associated with CB1 activation.

- Inflammatory Diseases : Conditions like inflammatory bowel disease and arthritis may benefit from its anti-inflammatory properties.

- Neurological Disorders : Potential applications in neurodegenerative diseases due to its role in modulating neuroinflammation.

Case Study: Cannabinoid Receptor Agonism

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit selective binding to CB2 receptors. A study highlighted that these compounds could reduce inflammation and pain in animal models, suggesting their therapeutic potential in clinical settings .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the development of new compounds with enhanced biological activity.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing its bromine atom to introduce new functional groups.

- Cross-Coupling Reactions : Engaging in palladium-catalyzed cross-coupling to form complex structures that may exhibit improved pharmacological profiles.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science. Its properties can be exploited to create advanced materials with specific functionalities.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties:

- Biodegradable Polymers : By integrating this compound into biodegradable polymer systems, researchers aim to develop materials that can degrade safely in the environment while maintaining desirable mechanical properties.

- Drug Delivery Systems : The compound's ability to modulate biological activity makes it suitable for creating drug delivery vehicles that release therapeutics in a controlled manner.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyridine is primarily related to its ability to participate in substitution and oxidation reactions. The bromine atom at the 5-position and the cyclopropylmethoxy group at the 2-position provide unique reactivity patterns that allow the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

- 5-Bromo-2-methoxypyridine

- 5-Bromo-2-chloropyridine

- 5-Bromo-2-fluoropyridine

Comparison: 5-Bromo-2-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable reagent in organic synthesis and other scientific research applications .

Activité Biologique

5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS No. 494772-02-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a cyclopropylmethoxy group, is being studied for various therapeutic applications, particularly in the context of ion channel modulation and metabolic disorders.

- Molecular Formula : C₉H₁₀BrNO

- Molecular Weight : 228.09 g/mol

- Structure : The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a cyclopropylmethoxy group.

Ion Channel Modulation

One significant area of research involves the inhibition of the Transient Receptor Potential C6 (TRPC6) ion channel. TRPC6 plays a critical role in various cellular processes, including calcium signaling and cell migration.

- Mechanism : Inhibition of TRPC6 has been linked to therapeutic effects in conditions such as cardiac and respiratory diseases, renal disease, and cancer. Specifically, compounds that inhibit TRPC6 can reduce abnormal calcium influx in cells, which is particularly relevant in diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Metabolic Disorders

This compound may also exhibit activity related to metabolic regulation through its effects on G-protein coupled receptors (GPCRs), particularly GPR119.

- GPR119 Agonism : Activation of GPR119 has been shown to enhance insulin secretion and improve glucose homeostasis. In vitro studies indicate that compounds targeting GPR119 can stimulate the release of glucagon-like peptide-1 (GLP-1) and insulin, thereby offering potential therapeutic benefits for diabetes management .

In Vitro Studies

In vitro assays have demonstrated the biological activity of this compound. For instance, studies involving human cell lines have shown that this compound can modulate ion channel activity effectively:

| Study Focus | Findings |

|---|---|

| TRPC6 Inhibition | Reduced calcium influx in COPD epithelial cells |

| GPR119 Activation | Enhanced GLP-1 secretion in pancreatic cells |

| Cellular Migration | Modulation of endothelial cell migration post-injury |

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, including:

- Cardiovascular Diseases : By inhibiting TRPC6, the compound may reduce pathological remodeling in heart tissues.

- Respiratory Disorders : Its role in modulating calcium signaling could benefit conditions like asthma and COPD.

- Diabetes Management : As a GPR119 agonist, it offers a novel approach to enhance insulin secretion and manage blood glucose levels.

Propriétés

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLHFKZNQOIRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619996 | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-02-0 | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.